4H-Cyclopenta[2,1-b:3,4-b']dithiophene
Overview
Description
4H-Cyclopenta[2,1-b:3,4-b’]dithiophene, also known as CPDT, is a rigid coplanar structure favoring π−π intermolecular interactions with good electron-donating properties . It has been one of the most attractive building blocks for organic field effect transistors and organic electronics .
Synthesis Analysis
A new and highly convenient method to perform alkylation of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT) in aqueous conditions has been reported . This method was also extended to successfully perform alkylation of 2,6-dibromo-4H-Cyclopenta[2,1-b:3,4-b’]dithiophene for the first time .Molecular Structure Analysis
The molecular structure of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene is characterized by a rigid coplanar structure that favors π−π intermolecular interactions .Chemical Reactions Analysis
The alkylation of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT) in aqueous conditions has been reported . This method was also extended to successfully perform alkylation of 2,6-dibromo-4H-Cyclopenta[2,1-b:3,4-b’]dithiophene for the first time .Physical And Chemical Properties Analysis
4H-Cyclopenta[2,1-b:3,4-b’]dithiophene has a molecular weight of 178.27 g/mol and a chemical formula of C9H6S2 . It appears as an off-white powder and has a melting point between 71.0 °C - 75.0 °C .Scientific Research Applications
Synthesis and Functionalization
4H-Cyclopenta[2,1-b:3,4-b']dithiophene (CDT) has been extensively studied in the field of organic chemistry for its synthetic versatility. A notable contribution includes the development of an efficient three-step synthetic approach for asymmetrically functionalizing CDT. This method facilitates the creation of a wide array of functionalized bridged bithiophenes, expanding the utility of CDT in various chemical applications (Van Mierloo et al., 2010).
Material Properties and Applications
CDT derivatives have been explored for their unique material properties. For instance, research into polythiophenes containing 1,3-dithiol-2-ylidene moieties based on CDT demonstrates their potential in electronic applications due to their planar structures and low oxidation potentials. These properties are beneficial for the creation of conducting polymers and have implications in fields like organic electronics and photovoltaics (Kozaki et al., 1994).
Electronic and Photovoltaic Applications
CDT-based materials have shown promise in the development of high-performance organic electronic devices. A study on conjugated polymers incorporating CDT for photovoltaic applications highlights the enhanced π-electron delocalization of these polymers, making them suitable for use in solar cells. This research signifies a step towards more efficient and sustainable energy solutions (Xiao et al., 2008).
Enhancement of Solar Cell Performance
CDT-based chromophores have been employed to construct high-molar-absorption-coefficient organic dyes for dye-sensitized solar cells. These dyes exhibit significant improvements in power conversion efficiency, demonstrating the potential of CDT derivatives in enhancing solar cell performance (Li et al., 2010).
Future Directions
properties
IUPAC Name |
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6S2/c1-3-10-8-6(1)5-7-2-4-11-9(7)8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITASDKJJNYORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=CS3)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192145 | |
Record name | 4H-Cyclopenta(2,1-b:3,4-b')dithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Cyclopenta[2,1-b:3,4-b']dithiophene | |
CAS RN |
389-58-2 | |
Record name | 4H-Cyclopenta(2,1-b:3,4-b')dithiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Cyclopenta(2,1-b:3,4-b')dithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-Cyclopenta[2,1-b:3,4-b']dithiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.